

# Beta-Naphthoflavone: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *beta-Naphthoflavone*

Cat. No.: *B1666907*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **beta-Naphthoflavone** ( $\beta$ -Naphthoflavone), a synthetic flavonoid and a potent agonist of the Aryl Hydrocarbon Receptor (AhR). This document consolidates key information on its chemical properties, biological activities, and experimental applications, designed to support research and development in pharmacology and toxicology.

## Chemical Identity and Properties

**Beta-Naphthoflavone** is a well-characterized compound used extensively in biological research. Its fundamental properties are summarized below.

| Property          | Value                                                         | Source                                                                                              |
|-------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 6051-87-2                                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>19</sub> H <sub>12</sub> O <sub>2</sub>                | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Weight  | 272.30 g/mol                                                  | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>                                         |
| IUPAC Name        | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one                         | <a href="#">[1]</a> <a href="#">[4]</a>                                                             |
| Synonyms          | 5,6-Benzoflavone, BNF, beta-NF, NSC 136015                    | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Appearance        | White to off-white powder                                     | <a href="#">[6]</a>                                                                                 |
| Melting Point     | 164-166°C                                                     | <a href="#">[5]</a> <a href="#">[6]</a>                                                             |
| Solubility        | Slightly soluble in DMSO,<br>Soluble in Chloroform (10 mg/ml) | <a href="#">[1]</a> <a href="#">[6]</a>                                                             |

## Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

**Beta-Naphthoflavone** is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[\[4\]](#)[\[6\]](#) Upon binding, the AhR complex translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Responsive Elements (XREs) in the DNA, inducing the transcription of target genes.[\[9\]](#)[\[10\]](#) This signaling pathway is central to the compound's biological effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

## Biological Activities and Cellular Effects

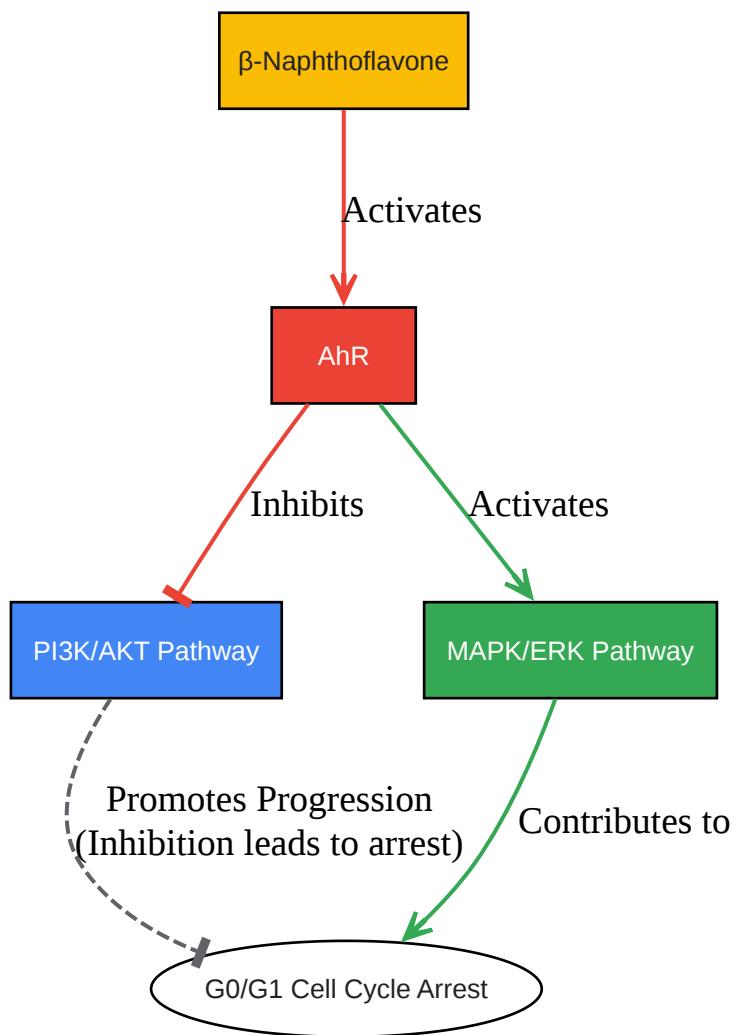
**Beta-Naphthoflavone** elicits a range of biological responses, primarily through the induction of xenobiotic-metabolizing enzymes and modulation of cell signaling pathways.

## Induction of Cytochrome P450 Enzymes

A primary and well-documented effect of **beta-Naphthoflavone** is the robust induction of Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family (CYP1A1, CYP1A2, and CYP1B1).[4][9][11] This induction enhances the metabolism of various xenobiotics.

| Cell Line                  | Concentration         | Effect                                                              | Source |
|----------------------------|-----------------------|---------------------------------------------------------------------|--------|
| HepG2                      | 1 $\mu$ M, 10 $\mu$ M | Dose-dependent increase in CYP1A1 mRNA levels.                      | [1][8] |
| Human Primary Trophoblasts | 25 $\mu$ M (72h)      | Upregulation of 64 genes, including those in xenobiotic metabolism. | [12]   |

## Effects on Cell Proliferation and Cycle Arrest


**Beta-Naphthoflavone** has demonstrated anti-proliferative effects in certain cancer cell lines, mediated by the modulation of key cell cycle proteins.

| Cell Line                              | Concentration     | Effect                                                                        | Source       |
|----------------------------------------|-------------------|-------------------------------------------------------------------------------|--------------|
| MCF-7 (ER-positive breast cancer)      | 10 $\mu$ M (72h)  | Inhibition of cell proliferation; induction of G0/G1 phase cell cycle arrest. | [11][13][14] |
| MDA-MB-231 (ER-negative breast cancer) | Up to 100 $\mu$ M | No effect on cell proliferation.                                              | [11][13]     |
| IEC-6 (rat intestinal epithelial)      | Not specified     | Induces G2/M phase cell cycle arrest.                                         | [15]         |

The cell cycle arrest in MCF-7 cells is associated with the downregulation of cyclin D1/D3 and CDK4, and the upregulation of p21Cip1/Waf1.[6][13][14]

## Modulation of Signaling Pathways

Beyond AhR activation, **beta-Naphthoflavone** influences other critical signaling cascades. In estrogen receptor-positive breast cancer cells, its anti-tumor effects are linked to the AhR-dependent inhibition of the PI3K/AKT pathway and activation of the MAPK/ERK pathway.[11][13][14]



[Click to download full resolution via product page](#)

Modulation of PI3K/AKT and MAPK/ERK Signaling.

## Antioxidant and Protective Effects

**Beta-Naphthoflavone** exhibits antioxidant properties by regulating the activity of antioxidant enzymes.

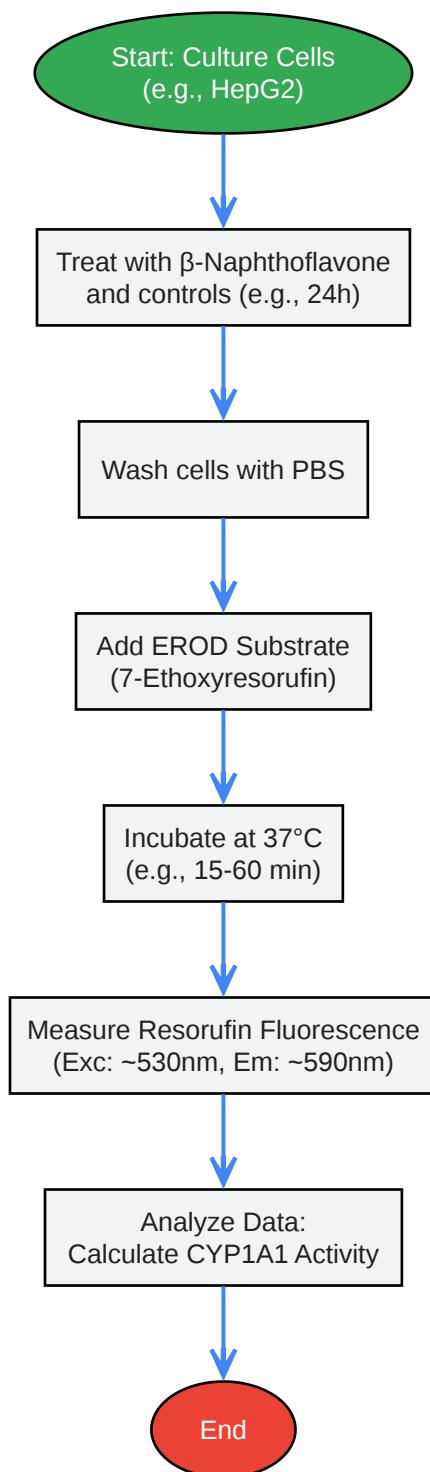
| Cell Line / Model        | Treatment                       | Protective Effect                                                                              | Source |
|--------------------------|---------------------------------|------------------------------------------------------------------------------------------------|--------|
| SH-SY5Y (neuronal cells) | 10 $\mu$ M                      | Attenuates $\text{H}_2\text{O}_2$ -induced apoptosis; increases CAT and SOD enzyme activities. | [1][8] |
| Mouse Model              | 80 mg/kg, i.p. daily for 3 days | Protects against aristolochic acid-induced renal injury.                                       | [8]    |

## Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments involving **beta-Naphthoflavone**.

### Cell Culture Treatment for Gene Expression Analysis

This protocol describes the treatment of cells to analyze changes in gene expression, such as CYP1A1 mRNA levels.


- **Cell Seeding:** Plate cells (e.g., HepG2) in appropriate culture vessels and allow them to adhere and reach a desired confluence (typically 70-80%).
- **Compound Preparation:** Prepare a stock solution of **beta-Naphthoflavone** in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, and 10  $\mu$ M). Include a vehicle control (DMSO) at the same final concentration as the highest treatment dose.
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing **beta-Naphthoflavone** or the vehicle control.
- **Incubation:** Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Cell Lysis and RNA Isolation:** After incubation, wash the cells with PBS and lyse them using a suitable reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

[\[10\]](#)

- Gene Expression Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the relative mRNA levels of target genes (e.g., CYP1A1), normalizing to a stable housekeeping gene.[\[9\]](#)[\[16\]](#)

## Ethoxresorufin-O-Deethylase (EROD) Assay for CYP1A1 Activity

The EROD assay is a common method to measure the enzymatic activity of CYP1A1, which is induced by **beta-Naphthoflavone**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. mpbio.com [mpbio.com]
- 4.  $\beta$ -Naphthoflavone - Wikipedia [en.wikipedia.org]
- 5.  $\beta$ -萘黃酮  $\geq 98\%$  | Sigma-Aldrich [sigmaaldrich.com]
- 6.  $\beta$ -Naphthoflavone - LKT Labs [lktlabs.com]
- 7. Beta-Naphthoflavone | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9.  $\beta$ -naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Beta-naphthoflavone (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl hydrocarbon receptor (AhR) agonist  $\beta$ -naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-naphthoflavone (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Activation of the arylhydrocarbon receptor through maternal beta-naphthoflavone exposure in the neonatal kidney [jstage.jst.go.jp]
- To cite this document: BenchChem. [Beta-Naphthoflavone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666907#beta-naphthoflavone-cas-number-and-synonyms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)